molecular formula C23H25FN2O3S B2876356 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-91-6

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2876356
CAS No.: 892787-91-6
M. Wt: 428.52
InChI Key: YZKFAJVSBQUYLN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a sulfonyl group at position 3, fluorine at position 6, a methyl group at position 1, and a piperidine ring at position 5. Its molecular formula is C23H24FN2O3S (molecular weight: 443.52 g/mol). Such structural features are critical for interactions with biological targets or crystal packing efficiency .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-9-16(2)11-17(10-15)30(28,29)22-14-25(3)20-13-21(26-7-5-4-6-8-26)19(24)12-18(20)23(22)27/h9-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKFAJVSBQUYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and refining the purification process to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The piperidin-1-yl group and quinoline core are susceptible to oxidation under specific conditions.

Reagents/Conditions Products Mechanistic Insights References
H₂O₂, m-CPBA, or KMnO₄N-Oxide derivativesOxidation occurs at the tertiary amine in the piperidine ring, forming stable N-oxides.
O₂ (air), Pd/C catalystQuinoline ring hydroxylationPalladium-mediated C–H activation introduces hydroxyl groups at electron-rich positions.

Key Findings :

  • N-Oxide formation is favored under mild acidic conditions with m-CPBA.

  • The sulfonyl group directs regioselective oxidation of the quinoline ring .

Reduction Reactions

The quinoline core and sulfonyl group undergo reduction under controlled conditions.

Reagents/Conditions Products Mechanistic Insights References
LiAlH₄ or NaBH₄1,2,3,4-Tetrahydroquinoline derivativesPartial reduction of the quinoline ring occurs, retaining the sulfonyl group.
H₂, Raney NiDesulfonylated amine productsCatalytic hydrogenation cleaves the sulfonyl group, yielding primary amines.

Key Findings :

  • LiAlH₄ selectively reduces the quinoline ring without affecting the sulfonyl group.

  • Raney Ni requires elevated temperatures (80–100°C) for desulfonylation.

Substitution Reactions

The sulfonyl group and fluorine atom participate in nucleophilic/electrophilic substitutions.

Reagents/Conditions Products Mechanistic Insights References
RNH₂ (amines), K₂CO₃, DMFSulfonamide replacementsNucleophilic displacement of the sulfonyl group by amines occurs via a two-step mechanism.
Cl₂/FeCl₃ (electrophilic substitution)Halogenated derivatives at C-5 or C-8Electron-deficient fluorine directs electrophiles to meta/para positions on the ring.

Key Findings :

  • Amine substitutions require polar aprotic solvents (e.g., DMF) for optimal yields.

  • Halogenation occurs at C-5 due to fluorine’s electron-withdrawing effect.

Hydrolysis and Stability

The sulfonyl group and lactam ring are prone to hydrolysis.

Conditions Products Mechanistic Insights References
H₂SO₄ (conc.), refluxSulfonic acid and ring-opened fragmentsAcidic hydrolysis cleaves the sulfonyl group and disrupts the lactam ring.
NaOH (aq.), 60°CDesulfonylated quinoline carboxylic acidBasic conditions hydrolyze the sulfonamide bond, forming carboxylate intermediates.

Key Findings :

  • Hydrolysis under acidic conditions degrades the compound irreversibly .

  • Basic hydrolysis preserves the quinoline core but removes the sulfonyl group.

Comparative Reactivity with Analogues

Compound Oxidation Reduction Substitution Hydrolysis Stability
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-oneHigh (N-oxide)Moderate (LiAlH₄)High (sulfonyl group)Low (acid-sensitive)
3-(2,4-Dimethylbenzenesulfonyl) analoguesModerateHigh (H₂/Pd)LowModerate
Non-fluorinated quinolin-4-onesLowHigh (NaBH₄)High (halogenation)High

Mechanistic Case Study: Sulfonyl Group Displacement

A representative reaction pathway for amine substitution:

  • Step 1 : Deprotonation of the amine nucleophile (RNH₂) by K₂CO₃.

  • Step 2 : Nucleophilic attack on the sulfonyl group, forming a tetrahedral intermediate.

  • Step 3 : Expulsion of the sulfonate leaving group, yielding the substituted product .

Experimental Data :

  • Yield: 65–78% for primary amines; drops to 40% for bulky amines.

  • Solvent optimization: DMF > DMSO > THF .

Scientific Research Applications

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The table below compares the target compound with three analogues from literature and commercial sources:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound 3-(3,5-Dimethylbenzenesulfonyl), 6-F, 1-Me, 7-piperidin-1-yl C23H24FN2O3S 443.52 Reference compound for comparison -
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one (BA94548) 7-(4-(4-Fluorophenyl)piperazin-1-yl) C28H27F2N3O3S 523.59 Piperazine ring with fluorophenyl substituent; increased steric bulk
7-(Diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (BB85412) 7-diethylamino, 1-ethyl C23H27FN2O3S 430.54 Ethyl group at position 1; diethylamino instead of piperidine at position 7
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93) 3-(4-methoxybenzoyl), 1-butyl C21H21NO3 336.40 Methoxybenzoyl substituent; lacks sulfonyl and fluorine groups

Analysis of Structural and Functional Differences

This modification increases molecular weight by ~80 g/mol, which may influence pharmacokinetics (e.g., absorption and distribution) . BB85412 () replaces the piperidine with a diethylamino group, reducing steric hindrance and increasing hydrophobicity (logP estimated to rise by ~0.5 units). The ethyl group at position 1 (vs.

Impact of Electron-Withdrawing Groups :

  • The 3,5-dimethylbenzenesulfonyl group in the target compound and its analogues (BA94548, BB85412) enhances stability and hydrogen-bond acceptor capacity via the sulfonyl oxygen atoms. In contrast, Compound 93 () uses a 4-methoxybenzoyl group, which is less electronegative but introduces methoxy-derived resonance effects, possibly altering binding site interactions .

Crystallographic and Packing Behavior :

  • While direct crystallographic data for the target compound are unavailable, analogues like BA94548 and BB85412 likely exhibit similar packing patterns due to shared sulfonyl motifs. Tools like Mercury CSD () could visualize how the 3,5-dimethylbenzenesulfonyl group influences void spaces or hydrogen-bond networks in crystal lattices .

Synthetic Accessibility :

  • Compounds in (e.g., 93, 94) were synthesized via TLC-purified routes, suggesting that the target compound and its analogues may follow analogous pathways with modifications at the sulfonation or amine-substitution steps .

Research Findings and Implications

  • Piperidine vs. However, this may reduce solubility, necessitating formulation adjustments .
  • Alkyl Chain Variations : Ethyl and butyl substituents (BB85412, Compound 93) demonstrate that increasing alkyl chain length correlates with lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .
  • Sulfonyl vs. Benzoyl Groups : The sulfonyl group’s strong electron-withdrawing nature may improve metabolic stability compared to benzoyl-containing derivatives, which are prone to esterase-mediated cleavage .

Biological Activity

The compound 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family and has garnered attention for its potential therapeutic applications. Its unique structural features, including a sulfonyl group and a piperidine moiety, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 345.42 g/mol

This compound features:

  • A quinoline core , which is known for its pharmacological properties.
  • A sulfonyl group , which enhances reactivity and may influence biological interactions.
  • A fluorine atom , which can enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound may enhance its efficacy against various pathogens. A study evaluating similar compounds demonstrated that modifications in the quinoline structure led to increased antimicrobial potency, suggesting that this compound may also exhibit similar effects .

Anti-inflammatory Effects

Compounds with quinoline structures have been associated with anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies on related compounds have shown promising results in reducing inflammation in animal models, indicating potential for therapeutic use in inflammatory diseases .

CNS Activity

Given the piperidine moiety present in this compound, it is hypothesized that it may interact with central nervous system (CNS) receptors. Research on similar piperidine-containing compounds has revealed their potential as ligands for dopamine D2 receptors, which play a crucial role in mood regulation and psychotropic effects . This suggests that the compound may have implications in treating neuropsychiatric disorders.

Pharmacokinetics

The pharmacokinetic profile of quinoline derivatives typically includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that structural modifications can significantly influence these parameters. For instance, the addition of a sulfonyl group may enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those found in our compound resulted in significant antibacterial activity .
  • Anti-inflammatory Research : In vivo studies demonstrated that certain quinoline derivatives reduced edema in animal models, supporting the hypothesis that our compound could exhibit similar anti-inflammatory effects .
  • CNS Activity Assessment : Research involving piperidine derivatives showed promising results as potential treatments for depression and anxiety disorders due to their interaction with serotonin receptors .

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